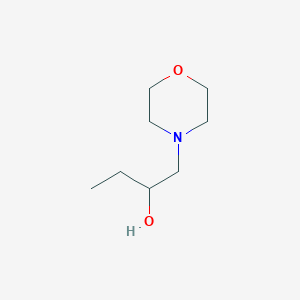
1-(Morpholin-4-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)butan-2-ol is an organic compound that features a morpholine ring attached to a butanol chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the morpholine nucleophilically attacking the carbonyl group of butanal, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow biocatalysis. Enzymes immobilized on magnetic nanoparticles are used to catalyze the reaction, providing high efficiency and selectivity . This method is advantageous due to its scalability and the ability to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Morpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Mecanismo De Acción
The mechanism by which 1-(Morpholin-4-yl)butan-2-ol exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways . The morpholine ring plays a crucial role in its binding affinity and selectivity towards specific receptors.
Comparación Con Compuestos Similares
- 4-(Morpholin-4-yl)butan-1-ol
- 4-(Morpholin-4-yl)butan-2-one
Comparison: 1-(Morpholin-4-yl)butan-2-ol is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Compared to its analogs, it offers higher selectivity in biocatalytic processes and greater versatility in synthetic applications .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-8(10)7-9-3-5-11-6-4-9/h8,10H,2-7H2,1H3 |
Clave InChI |
UCBNFSNJAAJCJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


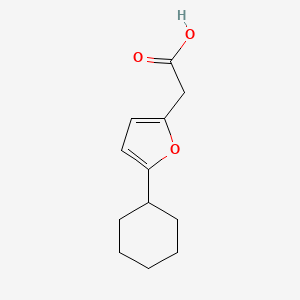
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)

![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
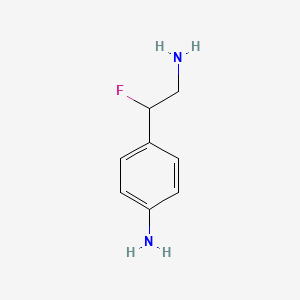
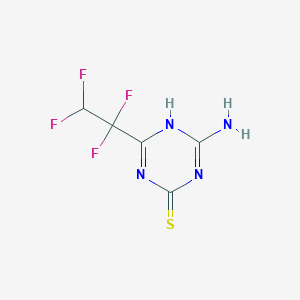

![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
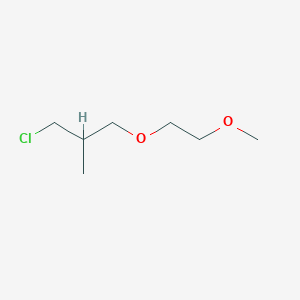
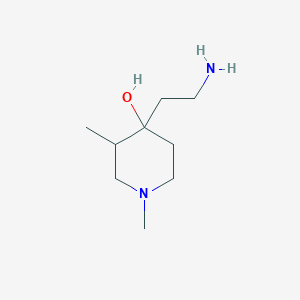
![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
